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Compound of Interest

Compound Name: Fgfr4-IN-14

Cat. No.: B12388255 Get Quote

Disclaimer: Initial searches for a compound specifically named "Fgfr4-IN-14" did not yield any

publicly available information. It is presumed that this is an internal or otherwise undisclosed

compound name. This guide will therefore focus on a well-characterized, potent, and selective

covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), fisogatinib (BLU-554), as a

representative molecule to explore the downstream signaling effects of selective FGFR4

inhibition. The data and methodologies presented are based on publicly available preclinical

and clinical research on fisogatinib.

Introduction to Fisogatinib (BLU-554)
Fisogatinib is an orally bioavailable, irreversible inhibitor designed to selectively target FGFR4

over other FGFR family members (FGFR1, FGFR2, and FGFR3) and the broader kinome.[1] It

forms a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket

of FGFR4, conferring its high potency and selectivity.[1] Aberrant activation of the FGF19-

FGFR4 signaling axis is a known oncogenic driver in a subset of hepatocellular carcinomas

(HCC) and other solid tumors.[1][2] Fisogatinib has been investigated in clinical trials for

patients with advanced HCC characterized by FGF19 overexpression.[1][3][4] This guide

provides a detailed overview of its mechanism of action and downstream signaling

consequences.

Quantitative Data Summary
The following tables summarize the quantitative effects of fisogatinib on FGFR4 inhibition,

cellular proliferation, and in vivo tumor growth.
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Table 1: In Vitro Inhibitory Activity of Fisogatinib
Target Assay Type IC50 (nM) Reference(s)

FGFR4 Cell-free kinase assay 5 [5]

FGFR1 Cell-free kinase assay 624 - 591 [5][6]

FGFR2 Cell-free kinase assay >2203 [5]

FGFR3 Cell-free kinase assay >2203 [5]

Table 2: Anti-proliferative Activity of Fisogatinib in
Cancer Cell Lines

Cell Line
Cancer
Type

Key
Feature(s)

Assay IC50
Reference(s
)

Hep3B
Hepatocellula

r Carcinoma

FGF19

Amplification

Proliferation

Assay

Potent

Inhibition

(exact IC50

not specified)

[7]

MDA-MB-453
Breast

Cancer

Activating

FGFR4

mutation

Proliferation

Assay

Dose-

dependent

inhibition

[1]

MKN-45
Gastric

Cancer

FGFR4

expression
CCK-8 Assay

Dose-

dependent

decrease in

survival

[4]

Table 3: In Vivo Antitumor Efficacy of Fisogatinib
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Tumor Model Cancer Type
Treatment and
Dose

Outcome Reference(s)

Hep3B Xenograft
Hepatocellular

Carcinoma

100 mg/kg

fisogatinib, twice

daily for 21 days

Complete tumor

regression in

100% of mice

[8]

Hep3B Xenograft
Hepatocellular

Carcinoma

200 mg/kg

fisogatinib, once

daily for 21 days

Complete tumor

regression in

100% of mice

[8]

LIX-066

Xenograft

Hepatocellular

Carcinoma

Dose-dependent

fisogatinib

Potent, dose-

dependent tumor

regression

[1]

Huh7 Xenograft
Hepatocellular

Carcinoma
Not specified

Antitumor

efficacy

demonstrated

[9]

Signaling Pathways and Mechanism of Action
Fisogatinib exerts its effects by inhibiting the kinase activity of FGFR4, thereby blocking the

transduction of downstream signals that promote cell proliferation, survival, and invasion.

FGFR4 Signaling Cascade
The binding of the ligand FGF19 to its receptor FGFR4, in complex with the co-receptor β-

Klotho, induces receptor dimerization and autophosphorylation of the intracellular kinase

domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK

(MAPK) and PI3K-AKT pathways.[2][4] Activated FGFR4 phosphorylates FGFR Substrate 2

(FRS2), which then serves as a docking site for adaptor proteins like GRB2, leading to the

activation of these key pathways.[4][10]
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Caption: Simplified FGFR4 signaling pathway.
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Mechanism of Fisogatinib Action
Fisogatinib covalently binds to the Cys552 residue in the hinge region of the FGFR4 kinase

domain, locking the receptor in an inactive conformation. This prevents ATP from binding and

blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of all downstream

signaling molecules, including FRS2, ERK, and AKT.[1] The net effect is the suppression of

tumor cell proliferation and the induction of apoptosis in cancers dependent on the FGF19-

FGFR4 axis.[4]
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Caption: Mechanism of action of fisogatinib.
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Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects

of fisogatinib. These are generalized from published studies and standard laboratory methods.

Western Blot Analysis for Downstream Signaling
This protocol is for assessing the phosphorylation status of key signaling proteins like FGFR4,

FRS2, and ERK in response to fisogatinib treatment.

Cell Culture and Treatment:

Seed cells (e.g., Hep3B, MKN-45) in 6-well plates and grow to 70-80% confluency in

recommended growth media.[4][7]

Serum-starve cells for 12-24 hours, if required, to reduce basal signaling.

Treat cells with varying concentrations of fisogatinib (e.g., 0, 10, 100, 1000 nM) or DMSO

as a vehicle control for a specified time (e.g., 1-4 hours).[7] In some experiments, cells

may be stimulated with recombinant FGF19 to activate the pathway.[1]

Cell Lysis:

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for

15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay.[7]

SDS-PAGE and Western Blotting:

Normalize protein lysates to a standard concentration (e.g., 20-50 µg per lane) with

loading buffer.[7]
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Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE) and transfer to a nitrocellulose or PVDF membrane.[7]

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-

FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C. Antibody

dilutions should be optimized as per manufacturer's instructions.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Proliferation Assay (CCK-8)
This assay measures cell viability to determine the anti-proliferative effects of fisogatinib.

Cell Seeding:

Seed cancer cells (e.g., MKN-45) in a 96-well plate at a density of approximately 5,000

cells per well in 100 µL of culture medium.[4]

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

Compound Treatment:

Add 10 µL of fisogatinib at various concentrations (prepared in culture medium) to the

wells. Include wells with vehicle (DMSO) as a control.

Incubate for the desired time periods (e.g., 24, 48, 72 hours).[4]

CCK-8 Reagent Addition and Incubation:

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]
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Incubate the plate for 1-4 hours at 37°C.[9]

Absorbance Measurement:

Measure the absorbance at 450 nm using a microplate reader.[9]

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model
This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy

of fisogatinib.

Cell Preparation and Implantation:

Culture HCC cells (e.g., Hep3B) to ~80% confluency.

Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

Subcutaneously inject approximately 1 x 10^6 cells into the flank of immunodeficient mice

(e.g., NOD/SCID or athymic nude mice).[7]

Tumor Growth and Treatment Initiation:

Monitor mice for tumor formation.

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment

and control groups.[7]

Drug Administration:

Administer fisogatinib orally (p.o.) at the desired doses (e.g., 100 mg/kg twice daily or 200

mg/kg once daily) formulated in an appropriate vehicle.[8]

Administer the vehicle alone to the control group.

Monitoring and Endpoint:
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Measure tumor volume with calipers at least twice weekly using the formula: Volume = 0.5

x (length x width²).[7]

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control

group reach a predetermined endpoint size.[8]

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., pharmacodynamics, histology).

Conclusion
Fisogatinib (BLU-554) is a potent and highly selective inhibitor of FGFR4 that effectively blocks

downstream signaling through the MAPK and PI3K-AKT pathways. Preclinical data robustly

demonstrate its ability to inhibit the proliferation of cancer cells with an activated FGF19-

FGFR4 axis and to induce significant tumor regression in corresponding in vivo models. The

quantitative data and experimental methodologies outlined in this guide provide a technical

foundation for researchers and drug development professionals working on targeting the

FGFR4 pathway in oncology. The clinical activity of fisogatinib in patients with FGF19-positive

HCC further validates FGFR4 as a critical oncogenic driver in this disease.[1][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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